3-Hydroxy-3-pentadecylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecyl-3-hydroxyglutaric acid is an organic compound with the molecular formula C20H38O5 It is a derivative of glutaric acid, characterized by the presence of a pentadecyl group and a hydroxyl group attached to the third carbon of the glutaric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-3-hydroxyglutaric acid typically involves the use of hydrogenated cardanol as a starting material. The synthetic steps are summarized as follows:
Preparation of 3-Pentadecyl (ω-hydroxyethoxy) benzene: Hydrogenated cardanol is dissolved in ethanol and subjected to a series of chemical transformations to introduce the hydroxyl group and the pentadecyl chain.
Conversion to 3-Pentadecyl-3-hydroxyglutaric acid: The intermediate product is further reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of 3-Pentadecyl-3-hydroxyglutaric acid may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Pentadecyl-3-hydroxyglutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pentadecyl-3-ketoglutaric acid, while reduction may produce 3-pentadecyl-3-hydroxyglutaric alcohol.
Scientific Research Applications
3-Pentadecyl-3-hydroxyglutaric acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pentadecyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as glutaryl-CoA dehydrogenase, leading to the accumulation of related metabolites.
Disrupting cellular processes: Such as mitochondrial respiration and redox homeostasis.
Inducing oxidative stress: By increasing the production of reactive oxygen species and decreasing antioxidant defenses.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyglutaric acid: A structurally similar compound with a hydroxyl group on the third carbon but without the pentadecyl chain.
Glutaric acid: The parent compound without any hydroxyl or pentadecyl substitutions.
3-Hydroxy-3-methylglutaric acid: Another derivative with a methyl group instead of a pentadecyl group.
Uniqueness
3-Pentadecyl-3-hydroxyglutaric acid is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
52939-64-7 |
---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-hydroxy-3-pentadecylpentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25,16-18(21)22)17-19(23)24/h25H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
XIMVZSLUNQIRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.